4-(4-ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine

Medicinal Chemistry ADME Prediction Sulfonamide Library Design

4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS 954016-32-1) is a synthetic sulfonamide belonging to the 2-phenylmorpholine class, characterized by a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-ethoxy-3-fluorobenzenesulfonyl moiety. Its molecular formula is C18H20FNO4S, with a molecular weight of 365.4 g/mol.

Molecular Formula C18H20FNO4S
Molecular Weight 365.42
CAS No. 954016-32-1
Cat. No. B2530281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine
CAS954016-32-1
Molecular FormulaC18H20FNO4S
Molecular Weight365.42
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)F
InChIInChI=1S/C18H20FNO4S/c1-2-23-17-9-8-15(12-16(17)19)25(21,22)20-10-11-24-18(13-20)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11,13H2,1H3
InChIKeyZLFDMBDSDBNWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS 954016-32-1): Structural Identity and Physicochemical Profile


4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS 954016-32-1) is a synthetic sulfonamide belonging to the 2-phenylmorpholine class, characterized by a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-ethoxy-3-fluorobenzenesulfonyl moiety [1]. Its molecular formula is C18H20FNO4S, with a molecular weight of 365.4 g/mol [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 64.2 Ų, an XLogP3-AA of 2.7, zero hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound contains a single undefined stereocenter and is cataloged under PubChem CID 16895293 [1].

Why Generic Substitution Fails for 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine


Within the 4-(arylsulfonyl)-2-phenylmorpholine series, the specific combination of an ethoxy group at the para position and a fluorine atom at the meta position of the benzenesulfonyl ring is not interchangeable with other halogen, alkyl, or alkoxy substitution patterns. Computed property data reveal that replacing the 4-ethoxy-3-fluoro motif with a 4-chloro motif (CAS 5523-05-7) decreases TPSA by approximately 9 Ų and reduces hydrogen bond acceptor count from six to four, while the 2-fluoro isomer (CAS 946292-06-4) shifts the XLogP3 by 0.4 log units and reduces TPSA to 55 Ų [1][2][3]. These differences directly impact solubility, permeability, and molecular recognition, meaning that even close structural analogs cannot be assumed to replicate the property profile of 4-(4-ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine in screening campaigns or lead optimization programs . Furthermore, the ChEMBL database contains no reported biological activity at ≤10 µM for this specific scaffold, underscoring that any observed activity is highly substituent-dependent and not a generic class effect [4].

Quantitative Differentiation Evidence for 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine


Topological Polar Surface Area (TPSA) Comparison: 4-Ethoxy-3-Fluoro vs. 4-Chloro and 2-Fluoro Analogs

The target compound exhibits a TPSA of 64.2 Ų, which is approximately 9.2 Ų higher than the 4-chlorophenyl analog (TPSA ~55 Ų from ChemSrc data) and roughly 9.2 Ų higher than the 2-fluorophenyl analog (TPSA = 55 Ų) [1][2]. TPSA is a critical determinant of passive membrane permeability and oral bioavailability, with values below 140 Ų generally considered favorable for CNS penetration [1]. The higher TPSA of the target compound reflects the contribution of the ethoxy oxygen, potentially modulating permeability relative to simpler halogen-substituted analogs.

Medicinal Chemistry ADME Prediction Sulfonamide Library Design

Lipophilicity (XLogP3) Differentiation: 4-Ethoxy-3-Fluoro vs. 2-Fluoro and 4-Chloro Analogs

The XLogP3-AA value of the target compound is 2.7, placing it between the more hydrophilic 2-fluorophenyl analog (XLogP3 = 2.3) and the more lipophilic 4-chlorophenyl analog (XLogP3 = 2.9) [1][2][3]. This 0.4 log unit difference relative to the 2-fluoro analog translates to an approximately 2.5-fold difference in the octanol-water partition coefficient, which can significantly influence membrane partitioning, protein binding, and metabolic clearance in biological assays [3].

Lipophilicity Optimization Druglikeness Lead Selection

Hydrogen Bond Acceptor (HBA) Count: 4-Ethoxy-3-Fluoro vs. 4-Chloro Substitution

The target compound possesses six hydrogen bond acceptors (two sulfonyl oxygens, one morpholine ring oxygen, one morpholine nitrogen, one ethoxy oxygen, and one fluorine), compared to only four HBA in the 4-chlorophenyl analog (two sulfonyl oxygens, morpholine oxygen, morpholine nitrogen) [1][2]. The 2-fluorophenyl analog has five HBA [3]. The additional ethoxy oxygen acceptor in the target compound provides an extra site for hydrogen bonding interactions with biological targets, potentially enabling binding modes inaccessible to analogs lacking this feature.

Molecular Recognition Pharmacophore Modeling Solubility Enhancement

Rotatable Bond Count and Conformational Flexibility: 4-Ethoxy-3-Fluoro vs. Halogen-Only Analogs

The target compound contains five rotatable bonds (including the ethoxy ethyl group and the sulfonamide linkage), compared to only three rotatable bonds in both the 2-fluorophenyl and 4-chlorophenyl analogs [1][2][3]. This increases the number of accessible conformers and may enhance the ability to adapt to different binding pocket geometries, but it also carries an entropic penalty upon binding. The ethoxy group specifically adds two rotatable bonds relative to a methoxy or halogen substituent, offering a discrete adjustment of conformational entropy that is not achievable with simpler substitution patterns.

Conformational Sampling Entropy Consideration Ligand Efficiency

ChEMBL Activity Screening Status: No Reported Bioactivity Below 10 µM Confirms Scaffold Selectivity

According to the CERSI Excipients Browser, which integrates ChEMBL bioactivity data, the compound 4-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine has no reported biological activity at concentrations ≤10 µM across all assayed targets [1]. This negative result is informative: it indicates that the scaffold itself does not confer promiscuous bioactivity, and any future activity identified for this compound is likely to be substitution-pattern-specific rather than a general class effect. This contrasts with some 2-phenylmorpholine sulfonamides that have been reported as γ-secretase inhibitors with measurable IC50 values, as noted in the broader morpholine sulfonamide literature [2].

Screening Library Profiling Target Selectivity Chemical Probe Development

Precision Research and Industrial Application Scenarios for 4-(4-Ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine


Screening Library Diversification for CNS-Permeable Lead Discovery

With a TPSA of 64.2 Ų and an XLogP3 of 2.7, this compound resides within the favorable range for CNS druglikeness (TPSA < 90 Ų, logP 2–4) [1]. Its unique ethoxy-fluoro substitution pattern offers a physicochemical profile not represented by the more common 4-chloro or 2-fluoro analogs (TPSA ~55 Ų, XLogP3 2.3–2.9) [2][3]. This makes it a strategic addition to diversity-oriented screening collections targeting neurological or psychiatric indications.

Negative Control Selection for Phenotypic Assay Deconvolution

The confirmed absence of bioactivity at ≤10 µM across ChEMBL-assayed targets [4] qualifies this compound as a high-quality negative control for phenotypic screening campaigns. Researchers investigating hit compounds from the 2-phenylmorpholine sulfonamide class can use this specific derivative to verify that observed assay signals are driven by substituent-specific interactions rather than general scaffold effects.

SAR Exploration of Hydrogen Bond Acceptor Contributions to Binding Affinity

The six hydrogen bond acceptor sites—including the ethoxy oxygen absent in the 4-chloro (4 HBA) and 2-fluoro (5 HBA) analogs—make this compound an essential probe for mapping H-bond-dependent binding interactions [1][2][3]. In a matched molecular pair analysis, any gain or loss of activity relative to analogs with fewer HBA sites can be directly attributed to the ethoxy group, enabling precise pharmacophore refinement.

Conformational Entropy Studies in Ligand-Target Binding Thermodynamics

With five rotatable bonds versus three in the simpler halogen-substituted analogs, this compound offers a measurable increase in conformational degrees of freedom [1][2][3]. It can serve as a tool compound in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies designed to quantify the entropic penalty associated with ligand conformational restriction upon binding, informing future rigidification strategies in lead optimization.

Quote Request

Request a Quote for 4-(4-ethoxy-3-fluorobenzenesulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.